N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methoxyethyl)butanamide
Description
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methoxyethyl)butanamide (CAS: 743444-69-1) is a pyrimidine-derived compound with a molecular weight of 346.81 g/mol. Its structure features a tetrahydropyrimidinone core substituted with an amino group at position 6 and a propyl chain at position 1. Key computed properties include a moderate topological polar surface area (105 Ų), two hydrogen bond donors, five hydrogen bond acceptors, and nine rotatable bonds, suggesting conformational flexibility . The compound’s XLogP3 value of -0.1 indicates moderate hydrophilicity, which may influence solubility and bioavailability .
Properties
IUPAC Name |
N-(6-amino-2,4-dioxo-1-propylpyrimidin-5-yl)-4-chloro-N-(2-methoxyethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O4/c1-3-7-19-12(16)11(13(21)17-14(19)22)18(8-9-23-2)10(20)5-4-6-15/h3-9,16H2,1-2H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAOZKWUZDNBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N(CCOC)C(=O)CCCCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methoxyethyl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
- Molecular Formula : C₁₂H₁₉ClN₄O₄
- Molecular Weight : 318.76 g/mol
- CAS Number : 743444-52-2
Structure
The compound features a tetrahydropyrimidine core with various substituents that influence its biological activity. Its structural characteristics are crucial for understanding its interactions within biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Case Studies : In vitro studies have shown that derivatives of tetrahydropyrimidines can significantly reduce viability in various cancer cell lines, including breast and colon cancer cells .
Antioxidant Activity
Antioxidant properties have also been observed in related compounds:
- Research Findings : Compounds with similar structures demonstrated effective radical scavenging activity in DPPH assays, suggesting potential applications in oxidative stress-related diseases .
Enzyme Inhibition
The compound's ability to inhibit certain enzymes makes it a candidate for further pharmacological exploration:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some derivatives have shown competitive inhibition of DPP-IV, which is relevant for diabetes management .
In Vitro Studies
A series of experiments were conducted to evaluate the cytotoxic effects and enzyme inhibition capabilities of the compound:
| Study Type | Findings |
|---|---|
| Cytotoxicity Assays | Significant reduction in cell viability in cancer cell lines |
| Enzyme Inhibition | Competitive inhibition of DPP-IV with IC₅₀ values ranging from 100 nM |
| Antioxidant Tests | Effective DPPH radical scavenging comparable to ascorbic acid |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effect of tetrahydropyrimidine derivatives on MCF7 (breast cancer) and HT29 (colon cancer) cells, revealing IC₅₀ values indicative of potent anticancer activity .
- Antioxidant Efficacy : Another investigation assessed the antioxidant potential of similar compounds, demonstrating significant protective effects against oxidative damage in cellular models .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methoxyethyl)butanamide:
Scientific Research Applications
N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide is a compound that is considered a useful research chemical. Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines.
Anticancer Properties
-
Cell Line Studies In vitro assays have shown that chloroacetamide derivatives can selectively inhibit the growth of cancer cells. These compounds have been tested against human solid tumor cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer), with IC50 values indicating effective cytotoxicity at specific concentrations.
Compound Cell Line IC50 (µM) J02 A549 10 J02 HCT116 15 - Cell Cycle Arrest Research has shown that similar compounds can induce cell cycle arrest in the G2/M phase in sensitive cancer cell lines, which leads to apoptosis.
- Reactive Oxygen Species (ROS) Production The generation of ROS has been linked to the induction of apoptosis in various cancer cells treated with chloroacetamides.
- Inhibition of Key Enzymes These compounds may act as inhibitors of specific enzymes involved in cellular proliferation and survival pathways.
Anti-inflammatory Activity
Chloroacetamido compounds have demonstrated anti-inflammatory properties. Compounds similar to N-(6-amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)-N-butyl-2-chloroacetamide have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models.
Case Studies
- Study on Grx1 Inhibition A study demonstrated that chloroacetamido compounds could covalently modify glutaredoxin 1 (Grx1), leading to decreased enzyme activity and subsequent anti-inflammatory effects.
- Cytotoxicity in Cancer Models In vivo studies indicated that similar compounds could significantly reduce tumor growth in xenograft models when administered at therapeutic doses.
Comparison with Similar Compounds
N-(4-Chloro/Methoxyphenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides
These compounds (e.g., 3a-l in ) share a tetrahydropyrimidine backbone but differ in substituents and functional groups. Notably, the 2-thioxo group replaces the 2,4-dioxo moiety in the target compound, altering hydrogen-bonding capacity and electronic properties. The presence of a carboxamide group linked to substituted aryl rings (e.g., chloro or methoxy groups) enhances aromatic interactions but reduces solubility compared to the target compound’s methoxyethyl and butanamide side chains. Synthesis involves acid-catalyzed cyclization with thiourea, contrasting with the target’s likely amide coupling pathway .
Tert-Butyldimethylsilyl-Protected Pyrimidinones
A compound described in features a tert-butyldimethylsilyl (TBDMS) ether and a thioether-linked farnesyl group. The TBDMS group increases lipophilicity (higher XLogP3) and steric bulk compared to the target’s methoxyethyl chain. Such modifications are common in prodrug strategies to enhance membrane permeability but may reduce metabolic stability .
Butanamide Derivatives with Pharmacological Relevance
Pharmacopeial Butanamides ()
Compounds m, n, and o in are structurally complex butanamides with dimethylphenoxy, hydroxy, and benzimidazolone substituents. These exhibit higher molecular weights (>600 g/mol) and enhanced hydrogen-bonding networks due to hydroxyl and amide groups. The target compound’s simpler structure may offer advantages in synthetic accessibility and reduced off-target interactions .
Thiazolyl and Triazolyl Butanamides ()
Derivatives such as 941378-54-7 and 1049734-86-2 incorporate heterocyclic rings (thiazole, triazole) instead of pyrimidinones. 2 in the target). The chloro and methoxy substituents in these analogues mirror the target’s pharmacophoric elements, suggesting shared targets in kinase or protease inhibition .
Comparative Data Table
Research Findings and Functional Implications
- Hydrogen Bonding and Solubility: The target compound’s 2,4-dioxo and amino groups enable strong hydrogen bonds with biological targets (e.g., enzymes or nucleic acids), as supported by graph-set analysis in crystal engineering . Its methoxyethyl chain enhances aqueous solubility compared to TBDMS-protected analogues .
- Metabolic Stability: The absence of ester or thioether linkages (cf.
- Structural Flexibility : Nine rotatable bonds allow conformational adaptation to binding pockets, a feature shared with pharmacopeial butanamides but absent in rigid heterocyclic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
